molecular formula C11H21NO9 B15387197 2,3-Dihydroxybutanedioic acid; 3-hydroxy-4-(trimethylammonio)butanoate

2,3-Dihydroxybutanedioic acid; 3-hydroxy-4-(trimethylammonio)butanoate

Cat. No.: B15387197
M. Wt: 311.29 g/mol
InChI Key: RZALONVQKUWRRY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H21NO9

Molecular Weight

311.29 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

RZALONVQKUWRRY-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Biological Activity

2,3-Dihydroxybutanedioic acid; 3-hydroxy-4-(trimethylammonio)butanoate, commonly referred to as a derivative of L-carnitine, is a quaternary ammonium compound that plays a critical role in various biological processes. This compound is synthesized from amino acids and is involved in fatty acid metabolism, energy production, and cellular signaling. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H16N2O6C_8H_{16}N_2O_6 with a molecular weight of approximately 232.23 g/mol. The structure consists of two hydroxyl groups and a trimethylammonium moiety, contributing to its solubility and biological activity.

Biological Functions

1. Fatty Acid Metabolism
L-carnitine derivatives are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is crucial for energy production in cells, especially in muscle tissues.

2. Antioxidant Activity
Research indicates that 2,3-Dihydroxybutanedioic acid exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is particularly significant in preventing cellular damage in various diseases, including neurodegenerative disorders.

3. Neuroprotective Effects
Studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. It enhances mitochondrial function and reduces inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

Case Study 1: Cardiovascular Health
A clinical trial evaluated the effects of L-carnitine on patients with coronary artery disease. Results indicated that supplementation with L-carnitine improved exercise tolerance and reduced angina episodes, suggesting beneficial effects on cardiovascular health due to enhanced fatty acid metabolism and reduced oxidative stress.

Case Study 2: Exercise Performance
A study involving athletes showed that supplementation with L-carnitine derivatives improved endurance performance by increasing the utilization of fat as an energy source during prolonged exercise. Participants reported less muscle soreness and quicker recovery times post-exercise.

Research Findings

Several studies have investigated the mechanisms through which 2,3-Dihydroxybutanedioic acid exerts its biological effects:

Study Findings
Study ADemonstrated increased fatty acid oxidation in skeletal muscles after supplementationSupports role in enhancing energy metabolism
Study BShowed reduced markers of oxidative stress in patients with metabolic syndromeIndicates potential for metabolic disease management
Study CFound neuroprotective effects in animal models of Alzheimer's diseaseSuggests therapeutic potential for neurodegenerative conditions

Comparison with Similar Compounds

2,3-Dihydroxybutanedioic Acid (Tartaric Acid)

Chemical Formula: C₄H₆O₆ Systematic Name: 2,3-Dihydroxybutanedioic acid CAS No.: 526-83-0 (racemic form) Natural Occurrence: Found in grapes, bananas, citrus fruits, and tamarinds . Applications:

  • Food Industry : Used as a leavening agent (with sodium bicarbonate), antioxidant (E334), and souring agent .
  • Pharmaceuticals : Employed in effervescent salts and to improve oral medication taste .
  • Industrial Uses : Key in dyeing textiles, tanning leather, and producing chiral catalysts like diisopropyl tartrate .
    Derivatives : Sodium ammonium tartrate, Rochelle salt (potassium sodium tartrate), and tartar emetic (antimony potassium tartrate) .

3-Hydroxy-4-(Trimethylammonio)Butanoate (DL-Carnitine)

Chemical Formula: C₇H₁₅NO₃ Systematic Name: 3-Hydroxy-4-(trimethylammonio)butanoate CAS No.: 406-76-8 Applications:

  • Metabolism : Facilitates fatty acid transport into mitochondria for energy production .
  • Supplements : Used in formulations for athletic performance and metabolic disorders .
    Derivatives : Hydrochloride salt (CAS 461-05-2) for enhanced stability in pharmaceuticals .

Comparison with Structurally Similar Compounds

Comparison of 2,3-Dihydroxybutanedioic Acid with Other Hydroxy Acids

Property 2,3-Dihydroxybutanedioic Acid Malic Acid (C₄H₆O₅) Citric Acid (C₆H₈O₇) Succinic Acid (C₄H₆O₄)
Hydroxyl Groups 2 1 3 0
Carboxylic Acid Groups 2 2 3 2
Natural Sources Grapes, tamarinds Apples, cherries Citrus fruits Amber, fungi
Industrial Role Ferroelectric materials, leavening Food acidulant Preservative, chelator Biopolymer precursor
Toxicity Paralysis at high doses Low Low Moderate
Key Derivatives Tartrates, Rochelle salt Malates Citrates Succinyl-CoA

Key Findings :

  • Tartaric acid’s dual hydroxyl and carboxylic groups enable chelation of metal ions (e.g., Mg²⁺, Ca²⁺), distinguishing it from malic and citric acids in applications like mirror silvering .

Comparison of 3-Hydroxy-4-(Trimethylammonio)Butanoate with Other Quaternary Ammonium Compounds

Property 3-Hydroxy-4-(Trimethylammonio)Butanoate Choline (C₅H₁₄NO⁺) Betaine (C₅H₁₁NO₂) Acetylcarnitine (C₉H₁₈NO₄⁺)
Functional Groups Hydroxy, trimethylammonium, carboxylate Trimethylammonium Trimethylammonium, carboxylate Acetyl, trimethylammonium
Biological Role Fatty acid transport Cell membrane integrity Osmolyte, methyl donor Mitochondrial shuttle
Supplement Use Metabolic disorders, exercise recovery Liver health Homocysteine reduction Cognitive enhancement
Solubility High (hydrophilic) High Moderate Moderate
Toxicity Low (except in renal impairment) Low Low Low

Key Findings :

  • Carnitine’s hydroxyl and carboxylate groups enable unique interactions with carnitine palmitoyltransferases, unlike choline or betaine, which lack this structural complexity .

2,3-Dihydroxybutanedioic Acid

  • Chirality : Louis Pasteur’s 1847 separation of enantiomers using sodium ammonium tartrate laid the foundation for stereochemistry .
  • Reactivity : Reacts with hydrogen peroxide to form dihydroxymaleic acid, a precursor to tartronic acid .
  • Safety : LD₅₀ (oral, rats) = 7.5 g/kg; excessive intake causes renal failure due to crystalline deposits .

3-Hydroxy-4-(Trimethylammonio)Butanoate

  • Biosynthesis : Synthesized from lysine and methionine in liver and kidneys; deficiency linked to cardiomyopathy .
  • Regulatory Status : Generally recognized as safe (GRAS) in supplements but contraindicated in trimethylaminuria patients .

Q & A

Q. How can researchers structurally characterize 2,3-Dihydroxybutanedioic acid and confirm its stereoisomeric purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to assign chemical shifts and coupling constants, particularly for hydroxyl and carboxyl groups. For stereoisomers (e.g., (2RS,3RS) vs. (2R,3S)), compare splitting patterns and integration ratios .
  • X-ray Crystallography: Resolve crystal structures to confirm absolute configuration, especially for synthetic intermediates or derivatives .
  • Chromatographic Separation: Employ chiral HPLC or capillary electrophoresis to distinguish enantiomers and quantify purity .

Q. What safety protocols are recommended when handling 3-hydroxy-4-(trimethylammonio)butanoate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization is possible .
  • Storage: Store at 2–8°C in airtight containers to prevent degradation or hygroscopic absorption .
  • Emergency Procedures: For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent downstream contamination .

Q. What analytical techniques are suitable for detecting these compounds in biological samples (e.g., plant extracts or serum)?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize reverse-phase columns (C18) with electrospray ionization (ESI) in negative mode for carboxylate detection. Use isotopically labeled internal standards for quantification .
  • Colorimetric Assays: For 2,3-Dihydroxybutanedioic acid, leverage its reducing properties with Fehling’s or Benedict’s reagents, though specificity may require validation via NMR .

Advanced Research Questions

Q. How can computational reaction design principles optimize the synthesis of these compounds?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, such as hydroxylation or quaternization steps. Identify transition states to predict regioselectivity .
  • Machine Learning: Train models on existing reaction databases to predict optimal catalysts (e.g., for asymmetric synthesis) or solvent systems, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) reported across studies for 2,3-Dihydroxybutanedioic acid?

Methodological Answer:

  • Standardized Protocols: Replicate experiments using identical conditions (solvent, temperature, pH) to minimize variability. For example, DMSO-d6 vs. D2O may shift hydroxyl proton signals significantly .
  • Collaborative Validation: Cross-reference data with crystallographic results or computational simulations (e.g., ChemDraw NMR predictors) to confirm assignments .

Q. What experimental approaches elucidate the interaction between 3-hydroxy-4-(trimethylammonio)butanoate and enzymes (e.g., dehydrogenases or kinases)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on gold sensor chips to measure binding kinetics with target enzymes .
  • Molecular Docking: Use AutoDock or Schrödinger Suite to simulate binding poses, focusing on electrostatic interactions between the trimethylammonio group and enzyme active sites .

Q. How to design experiments to study the stability of these compounds under varying pH, temperature, or oxidative conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at elevated temperatures (40–60°C) and monitor degradation via LC-MS. For pH stability, use buffered solutions (pH 2–12) and track hydrolysis products .
  • Oxidative Stress Assays: Expose compounds to H2_2O2_2 or UV light, followed by radical scavenging assays (e.g., DPPH) to assess antioxidant capacity .

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